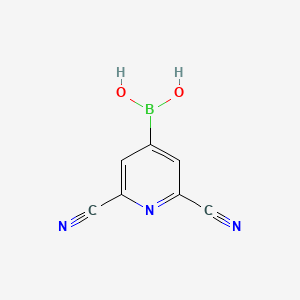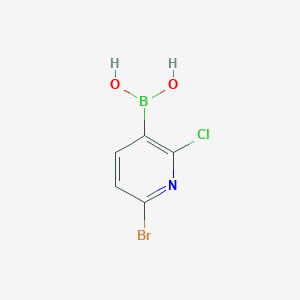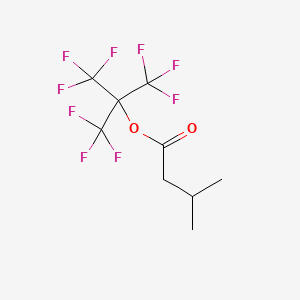
2,3-Dibromo-3-(trifluoromethyl)butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-3-(trifluoromethyl)butyric acid is a chemical compound with the molecular formula C5H5Br2F3O2 . It is a white fine crystalline powder and is used for the preparation of nematocidal alkenanilides .
Molecular Structure Analysis
The molecular weight of this compound is 313.9 . The IUPAC name for this compound is 2,3-dibromo-4,4,4-trifluoro-3-methylbutanoic acid . The InChI code is 1S/C5H5Br2F3O2/c1-4(7,5(8,9)10)2(6)3(11)12/h2H,1H3,(H,11,12) .Physical And Chemical Properties Analysis
This compound is a white fine crystalline powder . The molecular weight of this compound is 313.9 . The IUPAC name for this compound is 2,3-dibromo-4,4,4-trifluoro-3-methylbutanoic acid . The InChI code is 1S/C5H5Br2F3O2/c1-4(7,5(8,9)10)2(6)3(11)12/h2H,1H3,(H,11,12) .Aplicaciones Científicas De Investigación
Environmental Impact and Treatment Methods
One significant application area is the environmental treatment and understanding of toxic pollutants, where similar compounds are evaluated for their role in wastewater treatment from industrial sources, such as the pesticide industry. These studies focus on the removal of toxic pollutants, including various phenoxy herbicides and chlorophenols, highlighting the necessity of advanced treatment methods to mitigate environmental impact (Goodwin, Carra, Campo, & Soares, 2018).
Role in Biotechnological Production
In biotechnology, research delves into the microbial production of volatile fatty acids (VFAs) from biomass, where butyric acid and its derivatives serve as precursors for biodegradable polymers and other chemicals. The microbial routes offer sustainable alternatives to petroleum-based processes, underscoring the importance of VFAs in green chemistry (Bhatia & Yang, 2017).
Advances in Organic Synthesis
The chemical versatility of fluorinated compounds, including trifluoromethylated ones, is crucial in organic synthesis. Research on trifluoromethanesulfonic acid, for example, sheds light on its application in electrophilic aromatic substitution reactions and the synthesis of complex organic compounds, reflecting the broader utility of related fluorinated acids in facilitating diverse synthetic pathways (Kazakova & Vasilyev, 2017).
Environmental Degradation Studies
Understanding the environmental fate of polyfluoroalkyl chemicals, which share structural elements with 2,3-Dibromo-3-(trifluoromethyl)butyric acid, is essential for assessing ecological risks. Studies on microbial degradation of such compounds are vital for evaluating their persistence and the potential for transformation into more harmful perfluoroalkyl acids, thus guiding environmental protection efforts (Liu & Avendaño, 2013).
Propiedades
IUPAC Name |
2,3-dibromo-4,4,4-trifluoro-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2F3O2/c1-4(7,5(8,9)10)2(6)3(11)12/h2H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYLFCNIZVCLAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)Br)(C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660154 |
Source


|
| Record name | 2,3-Dibromo-4,4,4-trifluoro-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885276-57-3 |
Source


|
| Record name | 2,3-Dibromo-4,4,4-trifluoro-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid](/img/structure/B6343588.png)




